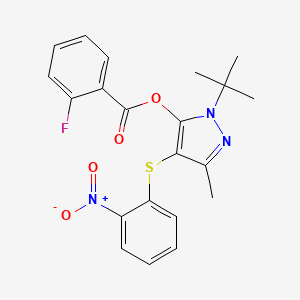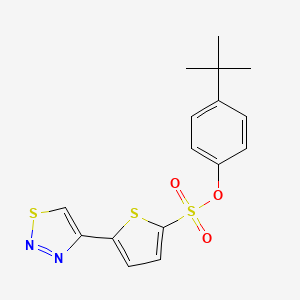
4-(Tert-butyl)phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Tert-butyl)phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction forms the thiadiazole ring, which is then further functionalized to introduce the tert-butylphenyl and thiophenesulfonate groups . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, and using catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of thiadiazole derivatives, including this compound, generally follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Tert-butyl)phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-(Tert-butyl)phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate has a wide range of scientific research applications, including:
Medicinal Chemistry: It has shown potential as an antimicrobial and anticancer agent due to its ability to disrupt DNA replication and inhibit cell growth.
Agriculture: Thiadiazole derivatives are used as fungicides and herbicides to protect crops from diseases and pests.
Materials Science: These compounds are explored for their electronic and optical properties, making them suitable for use in organic semiconductors and photovoltaic devices.
Wirkmechanismus
The mechanism of action of 4-(Tert-butyl)phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate involves its interaction with molecular targets such as DNA and enzymes. The thiadiazole ring can intercalate into DNA, disrupting its replication and transcription processes. Additionally, the compound can inhibit enzyme activity by binding to the active sites, leading to the inhibition of essential cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-(Tert-butyl)phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate include other thiadiazole derivatives such as:
- 1,3,4-Thiadiazole
- 1,2,3-Thiadiazole
- 1,2,4-Thiadiazole
- 1,2,5-Thiadiazole
Uniqueness
What sets this compound apart from other thiadiazole derivatives is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. The presence of the tert-butylphenyl and thiophenesulfonate groups enhances its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
(4-tert-butylphenyl) 5-(thiadiazol-4-yl)thiophene-2-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S3/c1-16(2,3)11-4-6-12(7-5-11)21-24(19,20)15-9-8-14(23-15)13-10-22-18-17-13/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHLZPLQAHWTQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(S2)C3=CSN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
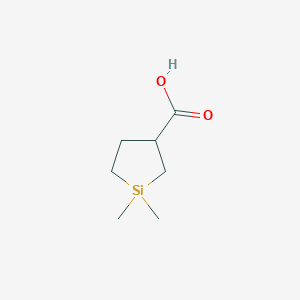
![Ethyl 5-(phenylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2828922.png)
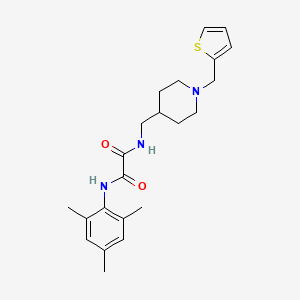
![3-(2-chlorobenzyl)-5-(2,5-dimethylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2828926.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2828927.png)

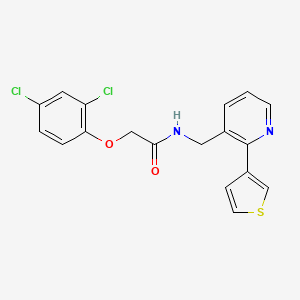
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2828935.png)
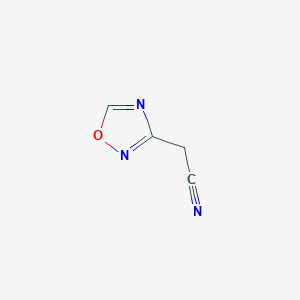
![(1R,2R)-2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2828937.png)
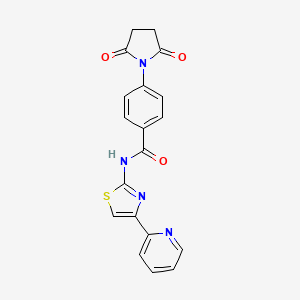
![(NE)-N-[(1,5-dimethylimidazol-2-yl)methylidene]hydroxylamine](/img/structure/B2828940.png)
![N-(2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)prop-2-enamide](/img/structure/B2828942.png)
